molecular formula C24H26N2O4S2 B3502856 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B3502856
M. Wt: 470.6 g/mol
InChI Key: BFVXPGRSAYBPQJ-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both sulfonamide and acetamide functional groups suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can be achieved through a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 3-(methylsulfanyl)phenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Exploration as a drug candidate for treating bacterial infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. The sulfonamide group is known to mimic para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Commonly used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the presence of both a benzyl group and a methylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-18-14-22(12-13-23(18)30-2)32(28,29)26(16-19-8-5-4-6-9-19)17-24(27)25-20-10-7-11-21(15-20)31-3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVXPGRSAYBPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

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